molecular formula C4H7Cl3Si B8608798 [(2Z)-but-2-en-1-yl]trichlorosilane

[(2Z)-but-2-en-1-yl]trichlorosilane

Cat. No.: B8608798
M. Wt: 189.54 g/mol
InChI Key: ZJDOJJKRTWHPOY-IHWYPQMZSA-N
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Description

Cis-2-Butenyltrichlorosilane: is an organosilicon compound with the molecular formula C4H7Cl3Si. It is characterized by the presence of a trichlorosilane group attached to a cis-2-butenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cis-2-Butenyltrichlorosilane can be synthesized through the hydrosilylation of cis-2-butene with trichlorosilane. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure high yields and selectivity .

Industrial Production Methods: In an industrial setting, the production of cis-2-butenyltrichlorosilane involves the continuous flow of reactants through a reactor containing the catalyst. The process is optimized to maximize the conversion of cis-2-butene and minimize the formation of by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Cis-2-Butenyltrichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cis-2-Butenyltrichlorosilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-butenyltrichlorosilane involves its ability to form stable bonds with various substrates through the trichlorosilane group. This group can undergo hydrolysis to form silanols, which can further react to form siloxane linkages. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Comparison: Cis-2-Butenyltrichlorosilane is unique due to its cis-2-butenyl moiety, which imparts distinct reactivity compared to its trans isomer or other alkenyltrichlorosilanes. This unique structure allows for specific applications in organic synthesis and materials science that are not achievable with other similar compounds .

Properties

Molecular Formula

C4H7Cl3Si

Molecular Weight

189.54 g/mol

IUPAC Name

[(Z)-but-2-enyl]-trichlorosilane

InChI

InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3/b3-2-

InChI Key

ZJDOJJKRTWHPOY-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\C[Si](Cl)(Cl)Cl

Canonical SMILES

CC=CC[Si](Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a a 25 ml oven dried stainless steel tube ,1,3-butadiene (1.27 g, 23.26 mmol), trichlorosilane (14.7 g, 108.53 mmol) and tetrabutylphosphonium chloride (0.68 g, 2.31 mmol) were added under a dry nitrogen atmosphere. After sealing the cylinder with a cap, the reactor was maintained at 150° C. for 2 hours. The resulting mixture was distilled to yield 2.44 g (yield: 68%) of 1,1-dichlorosilacyclo-3-pentene main product, 0.88 g (yield: 20%) of crotyltrichlorosilane by product, and 0.37 g (yield: 5%) of trace 1,4-bis(trichlorosilyl)-2-butene.
Name
1,4-bis(trichlorosilyl)-2-butene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
0.68 g
Type
catalyst
Reaction Step Two

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